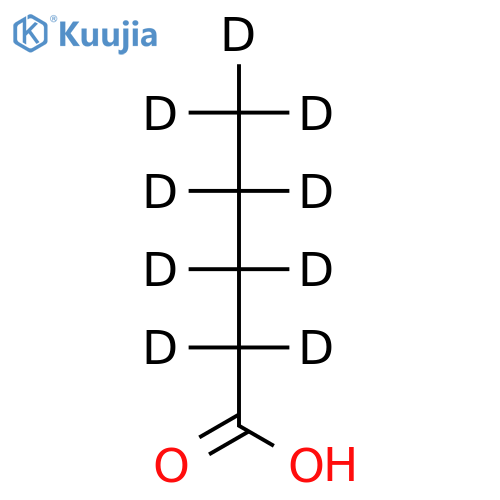Cas no 115871-50-6 (Pentanoic acid-d)

Pentanoic acid-d structure
商品名:Pentanoic acid-d
Pentanoic acid-d 化学的及び物理的性質
名前と識別子
-
- Pentanoic-d9 acid (9CI)
- Valeric Acid-d9
- (1,2,2,2-tetradeuterio-1-trideuteriomethyl-ethyl)-benzene
- [2H9]valeric acid
- < 2H6> cumene
- < 2H6> -Diethylketon
- < 2H9> valeric acid
- 1,1,1,5,5,5-hexadeuterio-pentan-3-one
- 3-Pentanon-1.1.1-5.5.5-d6
- Cumene-isopropyl-d7
- isopropylbenzene-d7
- Isopropyl-d7-benzene
- Pentan-3-on-1,1,1,5,5,5-d6
- perdeuterated pentanoic acid
- VALERIC-D9 ACID
- VALERIC ACID (D9)
- PENTANOIC-D9 ACID
- PENTANOIC ACID (D9)
- Valeric-d9 acid,Pentanoic-d9 acid
- VALERIC-D9 ACID, 98 ATOM % D
- Pentanoic acid-d
- SCHEMBL7937405
- 115871-50-6
- 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid
- A935643
- pentanoic-d9
- (?H?)pentanoic acid
- (~2~H_9_)Pentanoic acid
- J-003329
- D99088
- DTXSID60672929
- Pentanoic Acid-d9
- Pentanoic-d9Acid:(115871-50-6)
-
- インチ: InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2
- InChIKey: NQPDZGIKBAWPEJ-YNSOAAEFSA-N
- ほほえんだ: OC(C(C(C(C([2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])=O
計算された属性
- せいみつぶんしりょう: 104.18606
- どういたいしつりょう: 111.124570271g/mol
- 同位体原子数: 9
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 59.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.022 g/mL at 25 °C
- ゆうかいてん: -20--18 °C(lit.)
- ふってん: 185 °C(lit.)
- フラッシュポイント: 192 °F
- 屈折率: n20/D 1.4076(lit.)
- PSA: 17.07
- ようかいせい: 未確定
- じょうきあつ: No data available
Pentanoic acid-d セキュリティ情報
- シグナルワード:Danger
- 危害声明: H302 (100%) H314 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3265 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34-52/53-41-38-11
- セキュリティの説明: 26-36-45-61-39-33-16
-
危険物標識:

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- リスク用語:34-52/53
Pentanoic acid-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6056S-50mg |
Pentanoic acid-d |
115871-50-6 | ≥99.0% | 50mg |
¥900 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79195-10mg |
Pentanoic-d9 acid (9CI) |
115871-50-6 | BR | 10mg |
¥128.0 | 2023-09-05 | |
| TRC | V091417-2.5g |
Valeric Acid-d9 |
115871-50-6 | 2.5g |
$2325.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y1262834-1g |
PENTANOIC-D9 ACID |
115871-50-6 | 98%D | 1g |
$1045 | 2023-05-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-229667-5 g |
Valeric-d9 acid, |
115871-50-6 | 5g |
¥6,814.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 493201-5G |
Pentanoic acid-d |
115871-50-6 | 5g |
¥12932.78 | 2023-12-05 | ||
| 1PlusChem | 1P008TGK-50mg |
PENTANOIC-D9 ACID |
115871-50-6 | ≥98% | 50mg |
$104.00 | 2025-02-24 | |
| 1PlusChem | 1P008TGK-100mg |
PENTANOIC-D9 ACID |
115871-50-6 | ≥98% | 100mg |
$161.00 | 2025-02-24 | |
| 1PlusChem | 1P008TGK-250mg |
PENTANOIC-D9 ACID |
115871-50-6 | ≥98% | 250mg |
$296.00 | 2025-02-24 | |
| 1PlusChem | 1P008TGK-500mg |
PENTANOIC-D9 ACID |
115871-50-6 | ≥98% | 500mg |
$538.00 | 2025-02-24 |
Pentanoic acid-d 関連文献
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
推奨される供給者
Amadis Chemical Company Limited
(CAS:115871-50-6)Pentanoic acid-d

清らかである:99%
はかる:1g
価格 ($):501.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:115871-50-6)Pentanoic acid-[D9

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ